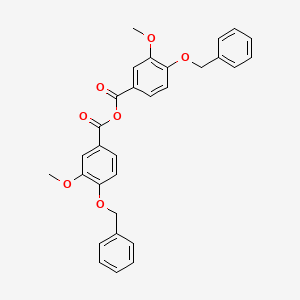
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common method includes the bromination of 3-chloro-2-fluoroacetophenone followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols and acids, respectively.
Applications De Recherche Scientifique
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its halogenated structure makes it a valuable tool in medicinal chemistry for drug design and development.
Medicine: Potential applications include the development of new pharmaceuticals with improved efficacy and reduced side effects. The compound’s ability to interact with biological targets makes it a candidate for further investigation in therapeutic research.
Industry: It is used in the production of specialty chemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone can be compared with other halogenated phenyl compounds such as:
1-(6-Bromo-3-chloro-2-fluorophenyl)-2-phenylethanol: This compound has a similar halogenated phenyl structure but differs in the presence of a phenylethanol group instead of a trifluoromethyl group.
1-(6-Bromo-3-chloro-2-fluorophenyl)-1-cyclopropylethanol: This compound features a cyclopropylethanol group, providing different chemical and physical properties.
(6-Bromo-3-chloro-2-fluorophenyl)methanol: This compound has a simpler structure with a methanol group, making it less complex but still valuable for certain applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.
Propriétés
Formule moléculaire |
C8H2BrClF4O |
|---|---|
Poids moléculaire |
305.45 g/mol |
Nom IUPAC |
1-(6-bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2BrClF4O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H |
Clé InChI |
XSGIBQXVRCKXLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)F)C(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



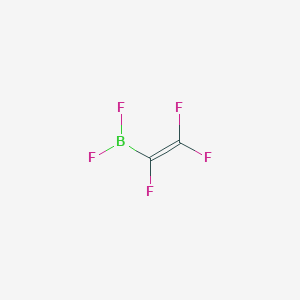
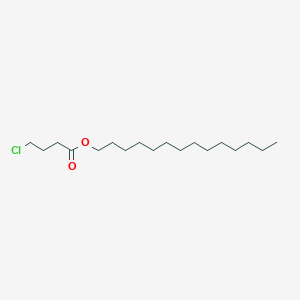

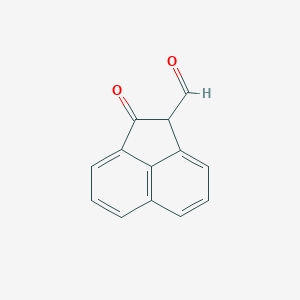
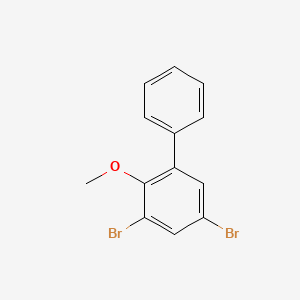
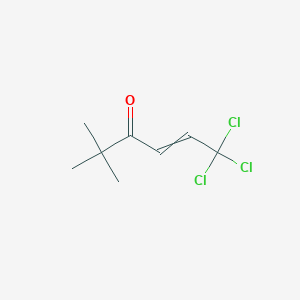
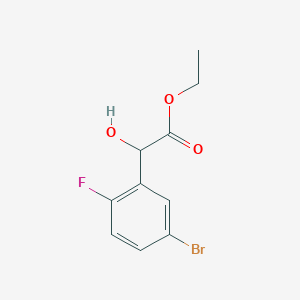
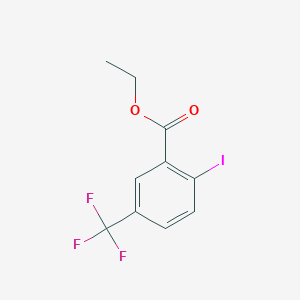
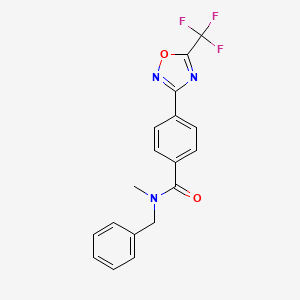
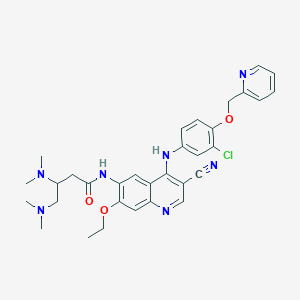
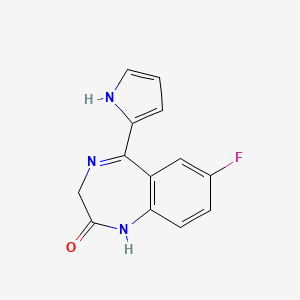
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
